molecular formula C3H3F3O3 B569983 2-(Trifluoromethoxy)acetic acid CAS No. 69105-00-6

2-(Trifluoromethoxy)acetic acid

Cat. No. B569983
CAS RN: 69105-00-6
M. Wt: 144.049
InChI Key: CZXZCEUXKFLRHN-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)acetic acid, also known by its IUPAC name 2-(trifluoromethoxy)acetic acid, is a compound with the molecular formula C3H3F3O3 . It has a molecular weight of 144.05 g/mol . The compound is also known by other names such as trifluoromethoxyacetic acid and (trifluoromethoxy)acetic acid .


Molecular Structure Analysis

The InChI code for 2-(Trifluoromethoxy)acetic acid is InChI=1S/C3H3F3O3/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) . The Canonical SMILES representation is C(C(=O)O)OC(F)(F)F . These representations provide a detailed view of the molecular structure of the compound.


Chemical Reactions Analysis

Trifluoromethoxylation reactions have made major breakthroughs in recent years, greatly promoting the development of trifluoromethoxy chemistry . Nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent has been demonstrated .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a topological polar surface area of 46.5 Ų . The exact mass and monoisotopic mass of the compound are both 144.00342844 g/mol .

Scientific Research Applications

  • Adsorption Studies and Pesticide Detection : A study on 2,4,5-Trichlorophenoxy acetic acid (a structurally similar compound) explored its adsorption behavior and its use in pesticide sensitive membrane electrodes. This indicates applications in environmental monitoring and pesticide detection (Khan & Akhtar, 2011).

  • Fluorographic Detection in Biochemistry : Acetic acid (a related compound) is used as a solvent in fluorographic procedures for detecting radioactivity in gels, highlighting its utility in biochemical research (Skinner & Griswold, 1983).

  • Catalysis in Organic Synthesis : Acetic acid is involved in iron-catalyzed olefin epoxidation, where its addition enhances epoxidation and inhibits dihydroxylation. This finding is significant in organic synthesis and industrial applications (Mas‐Ballesté & Que, 2007).

  • Polymer Production Aid in Food Contact Materials : Perfluoro[(2-ethyloxy-ethoxy)acetic acid], a related compound, is used as a polymer production aid in the manufacture of fluoropolymers, with specific applications in food contact materials (Andon et al., 2011).

  • Synthesis of Organic Compounds : 2-(2-Chloroethoxy) acetic acid, a related compound, is synthesized for various applications, including industrial processes (Xiang Hong-lin, 2008).

  • Improvement in Analytical Techniques : Trifluoroacetic acid, a compound related to 2-(Trifluoromethoxy)acetic acid, is used to enhance sensitivity in hydrophilic interaction chromatography-electrospray tandem mass spectrometry, demonstrating its importance in analytical chemistry (Shou & Naidong, 2005).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable and may cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

The development of new reagents and strategies for direct trifluoromethoxylation, including the synthesis of compounds like 2-(Trifluoromethoxy)acetic acid, is a significant area of research . The reagent 4 is consequently a new building block for the introduction of a trifluoromethoxy moiety .

properties

IUPAC Name

2-(trifluoromethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O3/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXZCEUXKFLRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)acetic acid

CAS RN

69105-00-6
Record name 2-(trifluoromethoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
V Fuentes - 2022 - thescholarship.ecu.edu
Perfluoroalkyl acids (PFAS) are synthetic monomers used in a variety of manufacturing processes that have been shown to cause numerous adverse health outcomes. Newer PFAS …
Number of citations: 2 thescholarship.ecu.edu
NGRD Elshan, KC Wolff, L Riva, AK Woods… - bioRxiv, 2023 - biorxiv.org
There remains a need to develop novel SARS-CoV-2 therapeutic options that improve upon existing therapies by increased robustness of response, fewer safety liabilities, and global-…
Number of citations: 2 www.biorxiv.org
KI Kirkwood-Donelson, JN Dodds, A Schnetzer… - Science …, 2023 - science.org
Because of environmental and health concerns, legacy per- and polyfluoroalkyl substances (PFAS) have been voluntarily phased out, and thousands of emerging PFAS introduced as …
Number of citations: 5 www.science.org
R Zriba, A Desmarchelier, F Cadoret, S Bouvet… - Molecules, 2017 - mdpi.com
We describe the first gram scale preparation of the reagent dichlorotrifluoromethoxyacetic acid. This stable compound is obtained in five steps starting from the cheap diethylene glycol. …
Number of citations: 1 www.mdpi.com
EK Griffin - 2023 - search.proquest.com
Per-and polyfluoroalkyl substances (PFAS) constitute a class of highly stable and extensively manufactured anthropogenic chemicals that have been linked to a variety of adverse …
Number of citations: 0 search.proquest.com

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